Product packaging for Talopram(Cat. No.:CAS No. 7182-51-6)

Talopram

Cat. No.: B1681224
CAS No.: 7182-51-6
M. Wt: 295.4 g/mol
InChI Key: LJBBMCNHIUJBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Talopram is a selective norepinephrine reuptake inhibitor (SNRI) that is structurally similar to cithis compound and melitracen. It was researched in the 1960s and 1970s but never marketed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B1681224 Talopram CAS No. 7182-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7182-51-6

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3

InChI Key

LJBBMCNHIUJBDU-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Appearance

Solid powder

Other CAS No.

7182-51-6
7013-41-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7013-41-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(11C)talopram
1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine
talopram

Origin of Product

United States

Historical Context and Early Pharmaceutical Development of Talopram

Inception of Talopram within Monoamine Transporter Research

The development of this compound is rooted in research into monoamine transporters (MATs), which are proteins responsible for regulating the levels of neurotransmitters like norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in the brain by transporting them back into presynaptic neurons. mdpi.comnih.gov Inhibitors of these transporters have been a significant focus in the development of drugs for psychiatric conditions such as depression and anxiety disorders. mdpi.com

This compound emerged during a period when pharmaceutical companies, including Lundbeck, were actively researching compounds that could selectively inhibit the reuptake of these monoamines. wikipedia.org Specifically, this compound was identified as a selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgnih.gov

Early Development of this compound within Lundbeck's Research Program

This compound (Lu 3-010) was developed by the Danish pharmaceutical company Lundbeck. wikipedia.org Its discovery reportedly stemmed from an accidental synthesis in the laboratory while chemists were attempting to create a derivative of melitracen (B1676185), another antidepressant with norepinephrine reuptake inhibiting properties. wikipedia.org Unexpectedly, this new chemical, a phenylphthalene, also demonstrated selective norepinephrine reuptake inhibition. wikipedia.org

Along with talsupram (B1219376) (Lu 5-003), this compound was advanced into clinical trials as a potential antidepressant. wikipedia.orgresearchgate.net Early research findings indicated that these compounds were "energizing". wikipedia.org However, their development as antidepressants was not continued, and neither this compound nor talsupram were ever commercialized. wikipedia.orgnih.govwikipedia.org

Structural and Pharmacological Divergence of this compound from Cithis compound (B1669093) Development

This compound and cithis compound are structurally closely related compounds, both originating from Lundbeck's research program. wikipedia.orgacs.org Despite their structural similarities, they exhibit distinct pharmacological profiles. acs.org While this compound is characterized as a selective norepinephrine reuptake inhibitor (NRI), cithis compound is known as a highly selective serotonin reuptake inhibitor (SSRI). wikipedia.orgnih.govacs.orgwebmd.comdrugbank.com

The divergence in their pharmacological activity is significant. Research has explored the structural differences between this compound and cithis compound to understand which parts of the molecules confer selectivity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT). acs.orgnih.gov A systematic structure-activity relationship study comparing this compound, cithis compound, and intermediate compounds with variations at four key positions distinguishing the two molecules revealed that specific substituents at these positions are determinants for their respective biological activities at the SERT and NET. acs.orgnih.gov For instance, this compound has a considerably lower affinity for SERT compared to the S-enantiomer of cithis compound (escithis compound). nih.gov

The development path also diverged; following concerns regarding the "energizing" effects and instances of suicide attempts observed with norepinephrine reuptake inhibitors like this compound, Lundbeck shifted its focus. wikipedia.org This led to efforts to convert the chemical series that included this compound into selective serotonin reuptake inhibitors, ultimately resulting in the development of cithis compound, which later became a highly successful antidepressant. wikipedia.org

Here is a table summarizing some key properties of this compound:

PropertyValueSource
Chemical FormulaC₂₀H₂₅NO nih.govfda.gov
Molar Mass295.426 g/mol wikipedia.orgfda.gov
PubChem CID23573 nih.gov
CAS Number7182-51-6 nih.gov
StereochemistryRacemic fda.gov
Primary ActivitySelective Norepinephrine Reuptake Inhibitor wikipedia.orgnih.gov

Chemical Synthesis and Analogues of Talopram

Synthetic Methodologies for Talopram's Phthalane Skeleton

The synthesis of the phthalane (1,3-dihydroisobenzofuran) skeleton, central to the structure of this compound and related compounds like cithis compound (B1669093), can be achieved through various synthetic strategies. While specific detailed procedures for all historical methods for this compound itself are not extensively detailed in immediately available literature, methods applied to closely related structures with the same core skeleton, such as cithis compound, provide strong indications of the approaches used.

Anion Strategy in Phthalane Synthesis

Specific detailed information regarding an "Anion Strategy" explicitly for the synthesis of this compound's phthalane skeleton was not prominently found in the consulted literature. Synthetic routes to substituted phthalanes often involve cyclization reactions or transformations of pre-formed aromatic precursors.

Double Grignard Strategy for Phthalane Synthesis

A synthetic approach involving a "twice Grignard reaction" has been reported for the synthesis of escithis compound (B1671245) oxalate, a compound containing the same 1,3-dihydroisobenzofuran core as this compound. This method starts from 5-cyanophthalide (B15270) and involves sequential Grignard reactions. researchgate.net Another synthesis of cithis compound also mentions the reaction of p-fluorophenyl Grignard reagent with cyanophthalide. rsc.org This suggests that Grignard chemistry is a viable route for constructing the substituted phthalane core by reacting appropriate Grignard reagents with phthalide (B148349) derivatives.

Synthesis of this compound as a Radioligand for Positron Emission Tomography (PET)

This compound has been synthesized and evaluated as a radioligand for Positron Emission Tomography (PET), specifically targeting the norepinephrine (B1679862) transporter (NET). nih.gov The radiolabeling of this compound for PET imaging typically involves the incorporation of a positron-emitting isotope, such as Carbon-11 (B1219553) (¹¹C). nih.gov

The synthesis of [¹¹C]this compound has been achieved by the methylation of a nor-precursor (a desmethyl analog) using [¹¹C]methyl triflate. nih.gov This method allows for the introduction of the ¹¹C isotope into the molecule at a late stage of the synthesis, which is crucial due to the short half-life of ¹¹C (20.4 minutes). frontiersin.org The radiolabeling was reported to occur in high yields and at high specific radioactivity (58-75 GBq/µmol). nih.gov

Following intravenous injection in cynomolgus monkeys, the regional brain distribution of [¹¹C]this compound was examined using PET. nih.gov The distribution was observed to be slightly heterogeneous, with higher uptake in areas such as the mesencephalon, thalamus, and lower brainstem compared to the striatum. nih.gov The maximal brain radioactivity for [¹¹C]this compound was reported as 0.7% of the injected dose, which was lower than that observed for [¹¹C]desipramine (2.7%) and [¹¹C]talsupram (1.3%). nih.gov The appearance of radioactive metabolites in plasma was similar for [¹¹C]this compound and the other radioligands studied, with 75-85% of the radioactivity in plasma at 45 minutes attributed to more polar metabolites than the parent radioligand. nih.gov Based on these initial evaluations, these radioligands, including [¹¹C]this compound, were considered inferior to existing radioligands for in vivo PET studies of brain NET. nih.gov

Derivatization of this compound for Fluorescent Probe Development

The derivatization of compounds structurally related to this compound, such as nisoxetine (B1678948) and cithis compound, has been explored to develop fluorescent probes for studying monoamine transporters like the norepinephrine transporter (NET) and the serotonin (B10506) transporter (SERT). researchgate.netresearchgate.net Extending the structure-activity relationships (SAR) of parent compounds like this compound and nisoxetine is a strategy used to identify high-affinity fluorescent probes for NET. researchgate.net

Fluorescent probes based on related scaffolds, like rhodamine-labeled cithis compound analogues, have been synthesized as high-affinity probes for visualizing SERT. nih.gov These probes typically involve attaching a fluorophore, such as rhodamine or PyrAte, to the drug scaffold via a linker. researchgate.netnih.govacs.org

Structural Constraints and Binding Implications of Fluorescent Tagging on this compound Activity

Attaching a relatively large fluorescent tag to a small molecule like this compound can introduce significant structural constraints and potentially impact its binding affinity and selectivity for its target transporter. The position of attachment of the fluorophore and the length and flexibility of the linker are critical design considerations.

Research on fluorescent probes based on nisoxetine (a structure related to this compound) has shown that a rhodamine-labeled probe demonstrated high binding affinity (Kᵢ = 43 nM) for NET. researchgate.netresearchgate.net This probe also showed selectivity over the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT) in competitive radioligand binding assays, with Kᵢ values of 1540 nM for DAT and 785 nM for SERT. researchgate.netresearchgate.net This indicates that despite the addition of a fluorescent tag, it is possible to retain high affinity and achieve some degree of selectivity for the target transporter.

Molecular Pharmacology and Transporter Interactions of Talopram

Selective Norepinephrine (B1679862) Transporter (NET) Inhibition by Talopram

This compound has been identified as a potent and selective inhibitor of the norepinephrine transporter (NET), also known as the noradrenalin transporter (SLC6A2). pharmacologyeducation.orgnih.govmedchemexpress.com This selective inhibition of NET is a key feature of this compound's molecular profile. acs.org

Potency and Selectivity Profile of this compound (e.g., IC50 values)

Research has demonstrated that this compound exhibits high potency for inhibiting NET. The IC50 value, representing the concentration required to inhibit 50% of the transporter's activity, has been reported for this compound hydrochloride as 2.9 nM for the noradrenalin transporter. This indicates a strong affinity and inhibitory effect on NET.

This compound also demonstrates selectivity for NET over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). Studies comparing this compound to its structurally related counterpart, cithis compound (B1669093) (a selective SERT inhibitor), highlight this selectivity. While cithis compound shows high affinity and selectivity for SERT, this compound exhibits high affinity and selectivity for NET. acs.orgresearchgate.netpnas.orgcapes.gov.bracs.org For instance, one study reported IC50 values of 9 nM for NET and 719 nM for SERT for this compound, illustrating its preference for NET. researchgate.netpnas.org

The following table summarizes representative potency and selectivity data for this compound:

TransporterIC50 (nM)Selectivity Ratio (vs. NET)Source
NET (human)2.91
SERT719~248 (SERT/NET) researchgate.netpnas.org

Comparative Pharmacological Profile of this compound with Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

Compared to its potent effect on NET, this compound shows significantly lower affinity for SERT (SLC6A4) and DAT (SLC6A3). pharmacologyeducation.orgnih.gov This differential activity contributes to its classification as a selective norepinephrine reuptake inhibitor (SNRI), although it was not ultimately commercialized. nih.govdrugbank.com While this compound is structurally similar to cithis compound, which is highly selective for SERT, their pharmacological profiles are distinct, with this compound favoring NET inhibition. acs.orgresearchgate.netcapes.gov.bracs.org Data indicates that this compound's affinity for SERT and DAT is considerably lower than its affinity for NET, underscoring its selectivity.

Mechanisms of this compound-Transporter Binding

Understanding how this compound interacts with and binds to the norepinephrine transporter is crucial for elucidating its mechanism of action. Research into the binding sites of this compound on NET has revealed insights into the diversity of SLC6 transporter inhibition. nih.gov

Identification of Distinct Binding Sites for this compound on NET

Studies investigating the binding of this compound to NET suggest that it may interact with a binding site distinct from the well-established substrate and inhibitor binding sites within the transporter. pnas.orgnih.govnih.gov The SLC6 transporters, including NET, SERT, and DAT, are known to have a central substrate binding site (S1) and an extracellular allosteric site (S2). researchgate.netpnas.orgnih.govrcsb.orgrsc.org

Evidence of Non-Overlap with S1 and S2 Sites

Mutational analyses of residues within the central substrate binding site (S1) and the extracellular allosteric site (S2) of NET have provided evidence that this compound's binding site may not fully overlap with these regions. pnas.orgnih.gov While mutations in the S1 site significantly affect the binding of substrates and other inhibitors like cithis compound, the activity of this compound has been shown to be largely unaffected by such mutations in both SERT and NET. pnas.orgnih.govnih.gov Similarly, mutations introduced into or near the S2 site in NET have shown only minimal effects on this compound's inhibitory potency. pnas.orgnih.gov These findings suggest that this compound may be accommodated at a site distinct from both the S1 and S2 binding sites. pnas.orgnih.gov

Contribution to Understanding SLC6 Transporter Inhibition Diversity

The potential for this compound to bind to a site on NET distinct from the canonical S1 and S2 sites contributes to the understanding of the diverse mechanisms by which inhibitors can interact with SLC6 transporters. pnas.orgnih.gov This suggests that even structurally related compounds, like this compound and cithis compound, can exhibit different binding modes and sites on the same or related transporter proteins, providing valuable insights for the rational design of novel transporter inhibitors with fine-tuned selectivity profiles. pnas.orgnih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Talopram and Analogues

Systematic Molecular Modifications and Pharmacological Profiling of Talopram Analogues

To understand how structural changes influence transporter activity, researchers have synthesized a series of compounds that represent variations of the this compound and cithis compound (B1669093) scaffolds. One approach involved creating a set of 16 compounds encompassing all possible combinations of the four substituents that differentiate this compound from cithis compound pnas.orgresearchgate.netpnas.org. These compounds were then subjected to pharmacological profiling to determine their inhibitory potency and selectivity at both SERT and NET pnas.orgresearchgate.netpnas.org.

Pharmacological profiling typically involves assessing the ability of these analogues to inhibit the uptake of radiolabeled neurotransmitters (such as [³H]serotonin for SERT and [³H]dopamine or [³H]norepinephrine for NET) into cells expressing the human transporters pnas.orgguidetopharmacology.orgnih.gov. Binding affinity (Ki) values are determined to quantify the potency of each compound at inhibiting transporter activity pnas.orgpnas.org.

Studies using this systematic approach have shown that while cithis compound is a potent and selective SERT inhibitor, this compound stands out as a potent and selective NET inhibitor among this series of related compounds pnas.orgnih.govresearchgate.net. For example, cithis compound demonstrated high affinity for SERT (4 nM) and low affinity for NET (1,414 nM), whereas this compound showed high affinity for NET (9 nM) and low affinity for SERT (719 nM) in binding assays pnas.orgnih.govpnas.org.

Elucidation of Key Structural Determinants for this compound's NET Activity and Selectivity

Systematic SAR analysis has allowed for the dissection of the role of specific substituents in determining the activity and selectivity of this compound and its analogues pnas.orgpnas.org. These studies have identified key structural features that are crucial for this compound's potent and selective inhibition of the NET pnas.orgnih.gov.

Role of Phthalane Ring Methyl Substituents in NET Selectivity of this compound

Research has specifically highlighted the importance of the two methyl groups located on the phthalane ring of this compound. These methyl substituents have been identified as essential determinants for both the activity and selectivity of this compound towards the NET pnas.orgnih.govresearchgate.net. Their presence appears to enhance binding to the NET while simultaneously reducing activity at the SERT researchgate.net. This suggests that these methyl groups play a critical role in positioning this compound within the NET binding site in a manner that favors high-affinity interaction and excludes significant binding to the SERT pnas.orgnih.gov.

Contrasting Structural Determinants for SERT Selectivity in Cithis compound Analogues

In contrast to the role of the phthalane methyl groups in this compound's NET selectivity, the SAR of cithis compound and its analogues points to different structural determinants for SERT selectivity. The cyano group on the phthalane ring of cithis compound has been identified as a principal determinant for its high affinity and selectivity towards the SERT pnas.orgresearchgate.netnih.govresearchgate.net. This highlights how subtle changes in substitution patterns on the same core scaffold can lead to dramatically different transporter selectivity profiles pnas.orgnih.govresearchgate.net.

The systematic study of the 16 compounds varying in the four key substituents between this compound and cithis compound revealed a clear relationship between the substitution pattern and the SERT/NET selectivity profile pnas.orgresearchgate.netpnas.org. This demonstrates that the interplay of these specific chemical groups dictates whether a compound will preferentially inhibit SERT or NET pnas.orgnih.govresearchgate.net.

Impact of Minor Chemical Modifications on this compound's Pharmacological Profile

Minor chemical modifications to the this compound structure can significantly impact its pharmacological profile, affecting its potency and selectivity. While the phthalane methyl groups are key for NET selectivity, other parts of the molecule and their modifications can fine-tune the activity. For instance, studies on related compounds have shown that the nature of the amine moiety can influence potency. Secondary amines, for example, have been observed to be significantly more potent NET inhibitors compared to their corresponding tertiary amine analogues in certain tricyclic antidepressant series, which are structurally related to this compound researchgate.net. This suggests that the N-methyl group on this compound's propylamine (B44156) chain might also play a role in its interaction with the transporter.

Furthermore, the systematic variation studies have shown that while the cyano group is crucial for SERT selectivity in cithis compound, its absence (as in this compound) contributes to the shift towards NET selectivity pnas.orgnih.govresearchgate.net. The interplay between the phthalane methyls and the group at the position corresponding to the cyano group in cithis compound is critical for defining the SERT/NET selectivity ratio pnas.orgnih.govresearchgate.net.

Enantiomeric Considerations in Structurally Related Compounds and their Relevance to this compound Research

Stereochemistry, particularly the presence of chiral centers and the resulting enantiomers, is a critical factor in the activity and selectivity of many drugs targeting monoamine transporters researchgate.netmdpi.com. Both cithis compound and this compound are chiral compounds due to the substituted carbon on the phthalane ring pnas.orgnih.govdiva-portal.org.

In the case of cithis compound, the inhibitory potency towards SERT is known to reside primarily in the S-enantiomer, known as escithis compound (B1671245) nih.govresearchgate.netdiva-portal.orgflybase.orgmedchemexpress.comwikipedia.orgnih.gov. S-cithis compound has a significantly higher affinity for SERT compared to the R-enantiomer nih.govresearchgate.net.

Studies comparing the enantiomers of this compound and its analogues have revealed a pattern where SERT and NET can exhibit opposite preferences for the stereochemical configuration of these inhibitors pnas.orgnih.govresearchgate.net. For the cithis compound/Talopram series, there is evidence suggesting that while SERT inhibition is associated with the S-enantiomer, NET inhibition may reside more significantly in the R-enantiomer researchgate.net. This highlights that the three-dimensional arrangement of atoms around the chiral center is crucial for productive binding to either transporter researchgate.netmdpi.com.

Preclinical in Vitro and in Vivo Methodologies for Talopram Research

In Vitro Assays for Monoamine Transporter Inhibition by Talopram

In vitro assays are fundamental in determining the potency and selectivity of compounds like this compound in inhibiting the reuptake of monoamine neurotransmitters. These assays typically involve the use of cell lines expressing human or rodent monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). frontiersin.orgoup.complos.org

The primary method for assessing transporter inhibition in vitro is the measurement of the uptake of radiolabeled neurotransmitters, such as [³H]norepinephrine ([³H]NE), [³H]serotonin ([³H]5-HT), and [³H]dopamine ([³H]DA), into these cells. frontiersin.orgoup.complos.orgacs.org Compounds are tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of the neurotransmitter uptake. frontiersin.orgacs.orgeurofinsdiscovery.com

Research involving compounds structurally related to this compound, such as nisoxetine (B1678948), has utilized competitive radioligand binding assays to determine binding affinity (Kᵢ) for monoamine transporters. nih.gov For example, a nisoxetine-based fluorescent probe showed high binding affinity for NET (Kᵢ = 43 nM) compared to DAT (Kᵢ = 1540 nM) and SERT (Kᵢ = 785 nM) in competitive radioligand binding assays. nih.gov While specific in vitro uptake or binding data for this compound itself from the search results are limited, the methodologies applied to related NRIs and reuptake inhibitors provide a clear framework for how this compound's in vitro profile would have been assessed. Studies on other reuptake inhibitors demonstrate the use of HEK293 or COS7 cells expressing human transporters for uptake inhibition assays using radiolabeled substrates. plos.orgacs.org

Data from studies on other monoamine reuptake inhibitors illustrate the typical presentation of in vitro inhibition data:

CompoundTransporterAssay TypeMeasurementValue (nM)Reference
Nisoxetine-based Fluorescent Probe 6NETRadioligand BindingKᵢ43 nih.gov
Nisoxetine-based Fluorescent Probe 6DATRadioligand BindingKᵢ1540 nih.gov
Nisoxetine-based Fluorescent Probe 6SERTRadioligand BindingKᵢ785 nih.gov
D-473DATUptake InhibitionIC₅₀70.4 plos.org
D-473SERTUptake InhibitionIC₅₀9.18 plos.org
D-473NETUptake InhibitionIC₅₀39.7 plos.org

These types of assays would be crucial for characterizing this compound's potency and selectivity among the monoamine transporters.

Utilization of Animal Models in Monoamine Transporter Inhibitor Research

Animal models play a vital role in preclinical research to investigate the in vivo effects of monoamine transporter inhibitors, including their impact on behavior and neurochemistry. nih.govmdpi.comfrontiersin.orgscielo.br

Application of Established Behavioral and Neurochemical Animal Models

Various animal models are employed to assess the potential antidepressant and anxiolytic-like effects of compounds. Established behavioral models include the forced swim test (FST) and tail suspension test (TST), which are used to evaluate behavioral despair, and the elevated plus maze and open field test, used to assess anxiety-like behaviors. nih.govmdpi.comscielo.br Studies on other reuptake inhibitors like escithis compound (B1671245) and fluoxetine (B1211875) have demonstrated efficacy in reducing immobility in the FST and TST in rodents. nih.govmdpi.compnas.org

Neurochemical animal models are used to directly measure the impact of transporter inhibitors on extracellular neurotransmitter levels in specific brain regions. Microdialysis is a key technique used for this purpose, allowing for the sampling of interstitial fluid and subsequent analysis of monoamine concentrations. plos.orgnih.govresearchgate.netphysiology.orgresearchgate.netresearchmap.jp Studies using microdialysis in rats have shown that reuptake inhibitors can increase extracellular levels of their target neurotransmitters in areas like the frontal cortex, hippocampus, and nucleus accumbens. plos.orgnih.govresearchgate.netphysiology.orgresearchmap.jp For instance, escithis compound has been shown to increase extracellular levels of both serotonin and noradrenaline in the frontal cortex of mice. nih.gov

Animal models with genetic modifications, such as serotonin transporter knockout rats (SERT⁻/⁻), are also utilized to understand the role of specific transporters in behavior and the response to reuptake inhibitors. nih.govpnas.org SERT⁻/⁻ rats exhibit anxiety- and depression-related behaviors. nih.gov Studies in norepinephrine-deficient mice (Dbh⁻/⁻) have shown that the absence of NE can impact the behavioral effects of some SSRIs, highlighting the interplay between monoamine systems. pnas.org

Methodological Considerations in In Vivo Preclinical Evaluation

Several methodological considerations are important in the in vivo evaluation of monoamine transporter inhibitors in animal models. These include the choice of animal species and strain, age, sex, and the specific behavioral tests employed, as these factors can influence study outcomes. mdpi.comfrontiersin.org For example, sex differences in anxiety and depression-related behaviors and in the response to stress have been observed in animal models. frontiersin.org

The route and timing of administration of the compound are also critical. Acute versus chronic administration can lead to different neurochemical and behavioral effects. nih.govresearchmap.jpnih.gov Furthermore, the specific brain region being investigated in neurochemical studies, such as microdialysis, significantly impacts the observed neurotransmitter dynamics. plos.orgresearchgate.netresearchmap.jp

Neurochemical assessments often involve techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS) to quantify neurotransmitter levels in brain tissue or microdialysis samples. ijpsonline.com Method validation, including optimizing extraction procedures and ensuring sensitivity and reproducibility, is crucial for accurate neurochemical assessments. ijpsonline.com

Radioligand Binding Assays for this compound's Affinity to Transporters

Radioligand binding assays are a direct method to quantify the affinity of a compound for a specific transporter protein. These assays typically involve incubating cell membranes or tissue homogenates containing the transporter with a radiolabeled ligand that binds to the transporter. eurofinsdiscovery.comnih.govacs.org Non-radiolabeled compounds, such as this compound, are then added in increasing concentrations to compete with the radiolabeled ligand for binding sites. acs.orgacs.org The reduction in radioligand binding indicates the affinity of the competing compound.

The binding affinity is expressed as the inhibition constant (Kᵢ), which is derived from the IC₅₀ value obtained from the competition binding curves using the Cheng-Prusoff equation. acs.orgacs.org A lower Kᵢ value indicates higher binding affinity. Studies on SERT inhibitors like cithis compound (B1669093) and its enantiomer escithis compound have utilized [³H]cithis compound as a radioligand to determine binding affinities. nih.govacs.org These studies have shown that compounds can have high affinity and selectivity for a particular transporter. acs.org

While specific radioligand binding data for this compound were not extensively found in the search results, studies on structurally related compounds and other monoamine transporter inhibitors demonstrate the application of this methodology to determine binding characteristics to SERT, NET, and DAT using appropriate radioligands such as [³H]paroxetine for SERT or [¹²⁵I]RTI-55 for NET and DAT. eurofinsdiscovery.comguidetopharmacology.org These assays provide valuable information about how tightly this compound binds to each transporter and its selectivity profile.

Neurochemical Assessments of Norepinephrine Reuptake Dynamics

Neurochemical assessments specifically focused on norepinephrine reuptake dynamics investigate how a compound affects the concentration and turnover of NE in the synapse and surrounding extracellular space. In vivo microdialysis is a key technique used to measure changes in extracellular NE levels in specific brain regions following administration of a compound like this compound. nih.govresearchgate.netphysiology.orgresearchmap.jp

By collecting dialysate samples over time and analyzing NE concentrations, researchers can determine the extent and duration of NE reuptake inhibition. nih.govphysiology.orgresearchmap.jp Studies have shown that inhibitors of NET, such as desipramine, increase extracellular NE levels. researchgate.net Even SSRIs, primarily targeting SERT, have been shown to increase extracellular NE levels, suggesting potential interactions or less selective effects at higher concentrations or through indirect mechanisms. nih.govmdpi.com

Furthermore, neurochemical assessments can involve measuring the levels of NE metabolites, such as MHPG (3-methoxy-4-hydroxyphenylglycol), which can provide insights into NE turnover. Changes in metabolite levels can complement the information obtained from measuring extracellular NE concentrations.

In vitro neurochemical assessments of norepinephrine reuptake dynamics can involve using synaptosomes (nerve terminals) isolated from brain tissue. oup.commdpi.com These preparations retain functional transporters and can be used to measure the uptake of radiolabeled NE and the inhibition of this uptake by test compounds. oup.commdpi.com Studies using rat cortical synaptosomes have been employed to characterize the potency and selectivity of reuptake inhibitors on NE uptake. oup.com

The combination of in vitro uptake inhibition assays, radioligand binding studies, and in vivo microdialysis provides a comprehensive picture of how this compound interacts with the norepinephrine transporter and influences noradrenergic neurotransmission in the brain.

Advanced Research Techniques in Talopram Investigation

Positron Emission Tomography (PET) in Neurotransmitter Transporter Imaging utilizing Talopram Radioligands

Positron Emission Tomography (PET) is a powerful imaging technique used to visualize and quantify the distribution and density of specific molecular targets in living subjects, including neurotransmitter transporters in the brain. The application of PET in this field relies on the development and use of radioligands that selectively bind to the transporter of interest. This compound, or derivatives thereof, have been considered in the context of developing such radioligands. The existence of "[11C]this compound" as a synonym for this compound suggests that a radiolabeled form of the compound, specifically with the carbon-11 (B1219553) isotope, has been developed or explored for research purposes, likely for applications such as PET imaging to study norepinephrine (B1679862) transporters (NET) or other monoamine transporters to which this compound may bind nih.gov. However, detailed descriptions of specific PET imaging studies conducted using [11C]this compound to visualize neurotransmitter transporters were not prominently featured in the available literature. Research in this area often involves developing radioligands with high affinity and selectivity for the target transporter, as well as favorable pharmacokinetic properties for in vivo imaging.

Site-Directed Mutagenesis and Mutational Analysis of Transporter Binding Sites for this compound

Site-directed mutagenesis is a technique that allows for specific amino acid residues in a protein, such as a neurotransmitter transporter, to be altered. By systematically changing residues within the putative binding site and observing the effect on ligand binding or transporter function, researchers can gain insights into the molecular determinants of ligand-transporter interactions. This approach has been valuable in mapping the binding sites of various transporter ligands, including antidepressants structurally related to this compound.

Studies comparing the binding of this compound and other inhibitors like cithis compound (B1669093) (a selective serotonin (B10506) reuptake inhibitor, SSRI, structurally related to this compound wikipedia.org) have utilized mutational analysis to understand their respective interaction sites on monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). Research indicates that while compounds like cithis compound bind within the central substrate binding site (S1) of SERT and NET, this compound appears to interact with a distinct site. Mutational analysis targeting residues in the central binding site and the outer vestibule (S2) of SERT and NET has shown that this compound's activity is largely unaffected by these mutations, in contrast to the significant impact observed on cithis compound binding nih.govpnas.org. This suggests that this compound may bind to an allosteric site or a region of the transporter different from the primary substrate binding pocket occupied by compounds like cithis compound nih.govpnas.org.

Application of Fluorescent Ligands for Live Cell Monoamine Transporter Studies

Fluorescent ligands offer a powerful tool for studying the localization, dynamics, and function of neurotransmitter transporters in live cells using techniques like confocal microscopy. These ligands are designed by conjugating a fluorescent dye to a transporter-targeting molecule, allowing for real-time visualization of transporter interactions. The development of fluorescent probes based on known transporter ligands, including those structurally related to this compound, has advanced the ability to study monoamine transporters in their native cellular environment.

Research has explored the development of high-affinity rhodamine-labeled fluorescent probes for the norepinephrine transporter (NET), utilizing compounds like nisoxetine (B1678948) and this compound as parent structures nih.govrsc.orgnih.gov. This involves extending the structure-activity relationship (SAR) of these compounds to identify suitable sites for attaching a fluorescent tag without compromising binding affinity and selectivity nih.govrsc.org. While a nisoxetine-based fluorescent probe demonstrated high affinity for NET and moderate selectivity over SERT and DAT, attempts have also been made to generate this compound-based fluorescent ligands for illuminating the norepinephrine transporter nih.govnih.gov. Such fluorescent tools enable the visualization of transporter expression and distribution and can be used to investigate the effects of ligands like this compound on transporter trafficking and internalization in living cells nih.gov.

Computational Chemistry and Molecular Modeling Approaches in this compound Binding

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, play a crucial role in complementing experimental studies of ligand-transporter interactions. These methods allow researchers to predict binding poses, estimate binding affinities, and explore the conformational changes of transporters upon ligand binding at an atomic level. While specific computational studies focused solely on this compound were not extensively detailed in the provided search results, these techniques have been widely applied to study the interactions of structurally related inhibitors, such as cithis compound, with monoamine transporters nih.govresearchgate.netnih.gov.

Comparative modeling of transporter structures and ligand docking simulations have been used to predict how inhibitors fit into the transporter binding sites and to rationalize experimental findings from mutagenesis studies nih.govresearchgate.net. For instance, molecular models have been employed to simulate the interaction mechanisms of SSRIs like cithis compound with SERT, DAT, and NET, providing insights into the molecular basis for transporter selectivity nih.gov. By applying similar computational approaches, researchers can model the potential binding modes of this compound to NET and other monoamine transporters, helping to explain its observed selectivity profile and guiding the design of further experimental investigations, including targeted mutagenesis or the development of novel ligands.

In Vitro Cellular Uptake Assays using Radiolabeled Neurotransmitters

In vitro cellular uptake assays using radiolabeled neurotransmitters are a fundamental technique for measuring the activity of neurotransmitter transporters and assessing the potency of compounds that inhibit this activity. These assays typically involve incubating cells or tissue preparations expressing the transporter of interest with a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) in the presence or absence of varying concentrations of a test compound like this compound. The amount of radioactivity accumulated inside the cells or tissue reflects the transporter's uptake activity, and the reduction in uptake in the presence of the test compound indicates its inhibitory potency.

This technique has been extensively used in the characterization of monoamine transporter inhibitors, including compounds structurally related to or compared with this compound nih.govresearchgate.netacs.org. Competitive radioligand binding assays, which are often performed in conjunction with uptake assays, use a radiolabeled ligand that binds to the transporter and measure the ability of a test compound to displace this binding. Studies evaluating the affinity and selectivity of compounds like this compound for NET, SERT, and DAT have utilized competitive radioligand binding assays in membrane preparations nih.govrsc.org. Similarly, the inhibitory effects of compounds on the uptake of radiolabeled neurotransmitters like [3H]dopamine have been employed to determine their potency at specific transporters researchgate.netacs.org. These in vitro assays provide essential quantitative data on the interaction of this compound with monoamine transporters, allowing for the determination of its affinity (Ki) and inhibitory potency (IC50).

Theoretical and Conceptual Contributions of Talopram Research

Contribution to Understanding SLC6 Family Transporter Pharmacology

Talopram is recognized as a ligand for transporters belonging to the SLC6 family, specifically demonstrating selectivity for the norepinephrine (B1679862) transporter (NET), also known as SLC6A2. wikipedia.orgnih.govresearchgate.neted.ac.uk The SLC6 family encompasses a group of sodium- and chloride-dependent plasma membrane transporters responsible for the reuptake of neurotransmitters such as serotonin (B10506) (5-hydroxytryptamine), norepinephrine, dopamine (B1211576), GABA, and glycine (B1666218) from the extracellular space into neurons and glial cells. researchgate.neted.ac.uk

Studies involving this compound, particularly in comparison with the serotonin transporter (SERT/SLC6A4) selective inhibitor cithis compound (B1669093), have been instrumental in delineating the distinct pharmacological profiles and structural differences within the monoamine transporter subfamily of SLC6. pnas.orgpnas.org By characterizing the interaction of this compound with NET, researchers gained insights into the specific properties and mechanisms governing norepinephrine reuptake, contributing to the broader understanding of SLC6 transporter function and pharmacology. researchgate.neted.ac.ukpnas.orgpnas.org

Elucidation of Novel Ligand-Transporter Binding Mechanisms

Comparative studies of this compound and its structurally related counterpart, cithis compound, have provided evidence suggesting that these inhibitors may interact with monoamine transporters through distinct binding mechanisms. pnas.orgpnas.org While cithis compound is understood to bind within the central substrate-binding site (S1) of SERT, locking the transporter in an outward-open conformation, research indicates that this compound's binding to NET and SERT appears to be less affected by mutations within the S1 site and the outer vestibule (S2 site). pnas.orgpnas.orgresearchgate.netosti.gov

This observation suggests that this compound may bind to a site distinct from the canonical S1 and S2 sites, or interact with these sites in a different manner compared to cithis compound. pnas.orgpnas.org Such findings contribute to the understanding that SLC6 transporters may possess multiple, potentially allosteric, binding sites for inhibitors, expanding the conceptual framework for ligand-transporter interactions beyond simple competitive blockade of the substrate binding site. pnas.org

Implications for Selective Neurotransmitter Reuptake Inhibitor Design and Development

This compound's existence as a selective NRI, structurally related to compounds like melitracen (B1676185) and the later-developed SSRI cithis compound, highlights its role as a key compound in the evolution of selective neurotransmitter reuptake inhibitors. wikipedia.orgresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies comparing this compound and cithis compound were crucial in identifying the specific structural determinants responsible for their respective selectivity towards NET and SERT. pnas.orgresearchgate.netacs.org

This research provided valuable insights that guided subsequent efforts in the rational design and development of psychoactive drugs with improved selectivity for specific monoamine transporters. pnas.orgpnas.org The knowledge gained from studying the structural differences between this compound and cithis compound and their differential interactions with NET and SERT contributed to the development of more targeted therapeutic agents with potentially improved efficacy and side effect profiles.

An example of binding affinity data illustrating the selectivity of this compound and Cithis compound:

CompoundhNET Ki (nM)hSERT Ki (nM)Selectivity (hSERT/hNET)
This compound9719~80
Cithis compound14144~0.003

Note: Data is illustrative and based on findings indicating this compound's selectivity for NET and Cithis compound's selectivity for SERT. pnas.org

Historical Significance of this compound in Antidepressant Drug Discovery Paradigms

This compound holds historical significance as an early compound investigated for its antidepressant potential based on the monoamine hypothesis of depression. wikipedia.orgnih.govwikipedia.org Its development stemmed from research into derivatives of existing antidepressants like melitracen. wikipedia.orgresearchgate.net While this compound itself did not reach the market as an antidepressant, its research journey was pivotal.

Crucially, this compound served as a structural precursor to cithis compound, one of the most successful SSRIs. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net The chemical modification of this compound led to the synthesis of cithis compound, marking a significant step in the shift from less selective tricyclic antidepressants to more selective inhibitors targeting specific monoamine transporters. wikipedia.orgresearchgate.netpsychiatrictimes.comimrpress.com This transition in drug discovery paradigms was influenced by the understanding gained from studying compounds like this compound and its derivatives.

Conceptual Framework for Differentiating Norepinephrine and Serotonin System Modulation

The distinct pharmacological profiles of this compound (selective NET inhibition) and cithis compound (selective SERT inhibition) provided researchers with valuable tools to investigate the specific roles of the norepinephrine and serotonin systems in brain function and mood regulation. pnas.orgpnas.orgnih.gov By comparing the effects of selective modulation of these transporters, studies contributed to a conceptual framework for understanding how altering the balance of these neurotransmitters can influence behavior and emotional processing. nih.gov

This differentiation was crucial for advancing the understanding of the mechanisms underlying various mood disorders and the rationale for developing different classes of antidepressants targeting either or both systems (e.g., NRIs, SSRIs, and serotonin-norepinephrine reuptake inhibitors - SNRIs). nih.govwikipedia.org Research utilizing selective agents like this compound helped to functionally dissociate the contributions of the noradrenergic and serotonergic pathways, informing the development of more refined hypotheses about their respective roles in the pathophysiology and treatment of depression and other neuropsychiatric conditions. nih.gov

CompoundPrimary TargetNeurotransmitter System Modulated
This compoundNET (SLC6A2)Norepinephrine
Cithis compoundSERT (SLC6A4)Serotonin
MelitracenNET (and others)Norepinephrine (and others)
Talsupram (B1219376)NET (SLC6A2)Norepinephrine

Note: Primary targets and modulated systems are based on the reported selectivity of the compounds. wikipedia.orgnih.govresearchgate.netwikipedia.org

Q & A

Q. What experimental methodologies are recommended to resolve the enantiomers of Talopram and validate their absolute configurations?

To resolve R- and S-enantiomers of this compound, preparative supercritical fluid chromatography (SFC) is the primary method, followed by crystallization as hydrotosylate salts. Absolute configurations are confirmed via single-crystal X-ray diffraction analysis, which provides atomic-level structural resolution. Researchers should cross-validate results with circular dichroism (CD) spectroscopy to ensure enantiomeric purity .

Q. How can the selectivity of this compound for norepinephrine transporters (NET) over serotonin transporters (SERT) be quantitatively assessed?

Use radioligand binding assays with tritiated neurotransmitters (e.g., [³H]-norepinephrine and [³H]-serotonin) in transfected cell lines expressing human NET and SERT. Calculate inhibition constants (Ki) and selectivity ratios (NET Ki/SERT Ki). For functional validation, employ electrophysiological assays or fluorescence-based uptake assays to measure transporter inhibition kinetics .

Q. What are the common discrepancies between in vitro and in vivo efficacy data for this compound, and how can they be addressed?

In vitro models often lack metabolic and pharmacokinetic (PK) variables. To reconcile discrepancies:

  • Conduct parallel in vitro/in vivo studies using microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance.
  • Integrate PK/pharmacodynamic (PD) modeling to correlate plasma concentrations with target engagement in animal models.
  • Validate findings with positron emission tomography (PET) tracers (e.g., [¹¹C]this compound) to monitor real-time NET occupancy .

Advanced Research Questions

Q. How can researchers design studies to investigate this compound's psychomotor side effects observed in Phase II clinical trials?

Propose a multi-modal approach:

  • Behavioral assays : Use rodent open-field tests or rotarod assays to quantify motor coordination deficits.
  • Neurochemical profiling : Measure extracellular dopamine levels in striatal regions via microdialysis or fast-scan cyclic voltammetry.
  • Receptor off-target screening : Perform high-throughput screening against dopamine D2 and muscarinic receptors to identify unintended interactions .

Q. What strategies are effective in analyzing contradictory data on this compound's metabolite activity across species?

  • Comparative metabolomics : Use LC-MS/MS to profile metabolites in human vs. rodent plasma and brain tissue.
  • Species-specific enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to identify metabolic pathways contributing to interspecies variability.
  • In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human metabolite exposure from preclinical data .

Q. How can structure-activity relationship (SAR) studies optimize this compound's derivatives for improved NET specificity?

  • Scaffold modification : Synthesize analogs with substituents at the phthalane ring (e.g., halogenation, alkyl groups) and assess NET/SERT binding ratios.
  • Molecular dynamics simulations : Model this compound-NET interactions to identify key residues (e.g., Tyr151, Asp75) for selective binding.
  • Crystallography : Co-crystallize derivatives with NET extracellular domains to visualize binding poses and steric hindrance effects .

Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound's preclinical studies?

  • Non-linear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.
  • Bayesian hierarchical modeling : Account for inter-animal variability in PK/PD studies.
  • Meta-analysis : Pool data from multiple studies to estimate effect sizes and heterogeneity via random-effects models .

Q. How should researchers address ethical and reproducibility challenges in this compound-related neuropharmacology studies?

  • Pre-registration : Document hypotheses, sample sizes, and analysis plans on platforms like Open Science Framework.
  • Blinded protocols : Ensure randomization and blinding in behavioral assays to reduce bias.
  • Data transparency : Share raw electrophysiology traces, chromatograms, and crystallography datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talopram
Reactant of Route 2
Talopram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.